Magnesium Carbonate, Light Powder, USP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

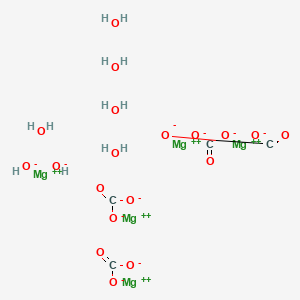

Magnesium Carbonate, Light Powder, USP, is a hydrated basic magnesium carbonate with the chemical formula 4MgCO₃·Mg(OH)₂·5H₂O (basic magnesium carbonate) . It complies with the United States Pharmacopeia (USP) standards, requiring a magnesium oxide (MgO) equivalence of 40.0–43.5% . This compound is characterized by its low density (apparent volume ≥100 mL for 15 g before settling), white color, and friable texture . It is practically insoluble in water but dissolves in dilute acids with effervescence, releasing carbon dioxide .

Key applications include its use as:

- A pharmaceutical excipient in antacids, laxatives, and dietary supplements .

- A filler and flame retardant in polymers, construction materials, and cosmetics due to its thermal stability and CO₂-release properties during combustion .

- A neutralizing agent in veterinary medicine for rumen acidosis mitigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium carbonate hydroxide pentahydrate can be synthesized through several methods. One common laboratory method involves the reaction of a soluble magnesium salt, such as magnesium chloride (MgCl₂), with sodium bicarbonate (NaHCO₃). The reaction proceeds as follows: [ \text{MgCl}_2 (aq) + 2 \text{NaHCO}_3 (aq) \rightarrow \text{MgCO}_3 (s) + 2 \text{NaCl} (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ]

In industrial settings, magnesium carbonate hydroxide pentahydrate can be produced by the carbonation of magnesium hydroxide slurry with carbon dioxide under controlled temperature and pressure conditions. The reaction conditions, such as temperature and CO₂ concentration, can significantly influence the morphology and properties of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium carbonate hydroxide pentahydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form magnesium oxide (MgO), carbon dioxide (CO₂), and water (H₂O).

Acid-Base Reactions: It reacts with acids to produce magnesium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl), the reaction is[ \text{MgCO}_3 (s) + 2 \text{HCl} (aq) \rightarrow \text{MgCl}_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ]

Common Reagents and Conditions

Common reagents used in reactions with magnesium carbonate hydroxide pentahydrate include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur at room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions are magnesium salts, such as magnesium chloride, magnesium sulfate, and magnesium nitrate, along with carbon dioxide and water .

Scientific Research Applications

Magnesium carbonate hydroxide pentahydrate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of high-purity magnesium oxide and other magnesium compounds.

Biology: It serves as a component in the preparation of culture media for microbial growth.

Medicine: It is used as an antacid and laxative due to its ability to neutralize stomach acid and promote bowel movements.

Industry: It is employed as a filler in rubber and plastics, a drying agent, and an inerting agent to prevent coal dust explosions .

Mechanism of Action

The mechanism of action of magnesium carbonate hydroxide pentahydrate varies depending on its application:

Antacid: It neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride and carbon dioxide, thus relieving symptoms of heartburn and indigestion.

Laxative: It draws water into the intestines, promoting bowel movements and relieving constipation.

Inerting Agent: It reduces the risk of coal dust explosions by acting as a flame retardant and suppressing the combustion process .

Comparison with Similar Compounds

Light vs. Heavy Magnesium Carbonate

Light magnesium carbonate is preferred in applications requiring low density and high surface area, while the heavy form is used where chemical stability and compactness are critical .

Magnesium Carbonate vs. Magnesium Oxide (MgO)

In rumen acidosis treatment, magnesium oxide exhibits faster acid-neutralizing capacity, but magnesium carbonate provides sustained buffering . MgO is also preferred in high-temperature applications (e.g., refractories), whereas MgCO₃ is used in flame retardancy .

Magnesium Carbonate vs. Calcium Carbonate (CaCO₃)

While calcium carbonate dominates construction and supplement industries, magnesium carbonate is superior in flame retardancy and rumen acidosis mitigation .

Hydrated Magnesium Carbonates (Nesquehonite vs. Dypingite)

Hydrated forms like nesquehonite are explored for carbon capture, but light magnesium carbonate remains industrially preferred for pharmaceuticals and fillers .

Magnesium Hydroxide Carbonate (Ph. Eur., BP, USP)

Magnesium hydroxide carbonate is more alkaline and used in specialized antacid formulations, whereas magnesium carbonate is broader in industrial applications .

Key Research Findings

- Modification for Enhanced Performance : Stearic acid treatment improves light magnesium carbonate’s dispersion in polymers by converting its hydrophilic surface to lipophilic .

- Mesoporous Magnesium Carbonate (MMC): A novel form with high porosity (Upsalite®) shows superior absorption in cosmetics compared to traditional MgCO₃ .

- Microbial Precipitation : Magnesium carbonate’s lower precipitation efficiency vs. calcium carbonate can be mitigated with urea additives, enabling biocementation applications .

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Density (g/cm³) | MgO Content | Solubility in Water | Key Application |

|---|---|---|---|---|

| Light MgCO₃ (USP) | 0.5 | 40–43.5% | Insoluble | Pharmaceuticals |

| Heavy MgCO₃ | 2.16 | 40–45% | Insoluble | Chemical manufacturing |

| MgO | 3.58 | 100% | Reacts | Refractories |

| CaCO₃ | 2.71 | N/A | Insoluble | Construction |

Table 2: Neutralizing Efficiency in Rumen Acid

| Compound | pH Increase (vs. Control) | Reactivity Profile |

|---|---|---|

| Light MgCO₃ | Moderate | Sustained buffering |

| MgO | High | Rapid neutralization |

| CaCO₃ | Low | Limited effect |

Q & A

Basic Research Questions

Q. What are the USP specifications for Magnesium Carbonate, Light Powder, and how are they validated experimentally?

The USP defines Magnesium Carbonate, Light Powder as a hydrated basic magnesium carbonate containing 40.0–43.5% MgO (as MgO basis). Validation involves:

- Assay : Titration with 1N sulfuric acid and back-titration using 1N NaOH, adjusting for calcium content via atomic absorption spectroscopy (AAS) .

- Impurity Limits : Chlorides (≤0.5%), sulfates (≤0.3%), arsenic (≤1 ppm), and heavy metals (e.g., Pb ≤5 ppm) are quantified via gravimetric analysis, colorimetric methods, or AAS .

- Acid Insolubles : Residue after HCl treatment must not exceed 0.05% .

Q. How do the physicochemical properties of light vs. heavy magnesium carbonate impact experimental design?

Light magnesium carbonate has a lower bulk density (apparent volume ≥100 mL/15 g) compared to the heavy form (≤60 mL/15 g), affecting dosing in formulations. Its solubility in dilute acids (with effervescence) and insolubility in water necessitate careful solvent selection for dissolution studies .

Q. What standardized methods are used to distinguish Magnesium Carbonate, Light Powder from other hydrated forms?

- X-ray Diffraction (XRD) : Peaks at specific 2θ angles (e.g., 32°, 42°) confirm the crystalline structure of light magnesium carbonate [(MgCO₃)₃·Mg(OH)₂·3H₂O] .

- Thermogravimetric Analysis (TGA) : Dehydration steps at 100–300°C and decomposition at ~600°C validate hydration states .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across pharmacopeial standards (e.g., Ph. Eur. vs. USP)?

Discrepancies, such as chloride limits (USP: ≤0.5% vs. Ph. Eur.: ≤300 mg/kg ), require cross-validation:

- Method Harmonization : Use ion chromatography with suppressed conductivity detection to achieve high sensitivity (<1 ppm) .

- Trace Metal Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with multiple standards (e.g., As ≤1 ppm in USP vs. ≤2 ppm in JP) .

Q. What experimental strategies optimize the synthesis of high-purity Magnesium Carbonate, Light Powder for drug delivery systems?

- Precipitation Control : React MgCl₂ with NaHCO₃ at 25–40°C, maintaining supersaturation levels (σ = 1.5–2.0) to favor light powder formation .

- Surface Modification : Add ethanol during crystallization to reduce particle agglomeration, achieving a median particle size of 10–20 µm .

Q. How do magnesium carbonate’s acid-neutralizing properties influence its role in antacid formulations, and what interactions require mitigation?

-

Buffering Capacity : Neutralizes gastric acid (pH 1.5–3.5) via reaction: MgCO3+2HCl→MgCl2+CO2+H2O

-

Drug Interactions : Chelation with tetracyclines or fluoroquinolones reduces antibiotic absorption. Use separation protocols (≥2 hr dosing intervals) .

Q. What advanced techniques characterize the role of magnesium carbonate in composite materials (e.g., excipient blends)?

- Scanning Electron Microscopy (SEM) : Reveals porous, irregular morphology, enhancing adsorption capacity for APIs .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies hydroxyl (3700 cm⁻¹) and carbonate (1450 cm⁻¹) functional groups to assess hydration stability .

Q. Methodological Notes

Properties

Molecular Formula |

C4H12Mg5O19 |

|---|---|

Molecular Weight |

485.65 g/mol |

IUPAC Name |

pentamagnesium;tetracarbonate;dihydroxide;pentahydrate |

InChI |

InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 |

InChI Key |

SXKPPTNZIUYFJR-UHFFFAOYSA-D |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.